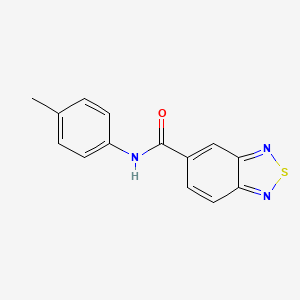

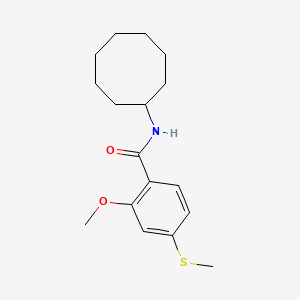

![molecular formula C19H20N4O3S B5544457 5-(3,4-二甲氧基苯基)-4-[(2-乙氧基亚苄基)氨基]-4H-1,2,4-三唑-3-硫醇](/img/structure/B5544457.png)

5-(3,4-二甲氧基苯基)-4-[(2-乙氧基亚苄基)氨基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives involves various strategies, including the treatment of precursors like acyl chlorides, alkyl iodides, or benzoylthiosemicarbazide with sodium hydroxide or acetyl chloride, followed by alkylation or acylation reactions to yield the desired triazole compounds. For example, new 1-acylderivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole were synthesized by acylation of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles with acyl chlorides, showcasing the versatility of triazole synthesis (Labanauskas et al., 2001).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including 5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, can be extensively analyzed using X-ray diffraction techniques and density functional theory (DFT). These methods help in determining the dihedral angles, bond lengths, and the overall three-dimensional arrangement of atoms within the molecule, contributing to our understanding of their chemical reactivity and interaction potential (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including acylation, alkylation, and cyclization, to form a diverse array of compounds with potential biological activities. The reactivity can be attributed to the presence of amino, thiol, and ethoxy groups, which provide sites for chemical modification and interaction with other molecules. The synthesis and modification of these compounds often aim to enhance their biological activity or to tailor their physical properties for specific applications (Labanauskas et al., 2001).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of substituents attached to the triazole ring. X-ray crystallography provides detailed information about the crystal structure, which is essential for understanding the material properties of these compounds (Șahin et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic configuration of triazole derivatives, are determined by their molecular structure. The triazole core provides a versatile scaffold for chemical modification, leading to compounds with varied biological activities and chemical properties. Density functional theory (DFT) calculations and spectroscopic methods are commonly used to analyze these properties, facilitating the design and synthesis of new compounds with desired characteristics (Srivastava et al., 2016).

科学研究应用

合成与表征

与 "5-(3,4-二甲氧基苯基)-4-[(2-乙氧基亚苄基)氨基]-4H-1,2,4-三唑-3-硫醇" 相关的化合物的合成和光谱表征已得到广泛研究。这些化合物,包括带有 1,2,4-三唑和吡唑环的席夫碱,已通过各种光谱技术、DFT 计算和分子动力学模拟合成和表征。这些研究旨在了解化合物的反应性质、分子静电势和平均局部电离能值,从而深入了解它们的结构和电子性质 (Pillai 等人,2019)。

生物学评估

研究还集中在评估这些化合物的生物活性。例如,已经评估了抗氧化剂和 α-葡萄糖苷酶抑制活性,与参考药物相比,显示出显着的抑制潜力。此类研究突出了这些化合物在管理氧化应激和糖尿病中的潜在治疗应用 (Pillai 等人,2019)。

抗菌活性

已合成了一些衍生物并筛选了它们的抗菌活性,显示出对各种微生物具有良好至中等的活性。这表明这些化合物在开发新型抗菌剂中的潜在用途 (Bektaş 等人,2010)。

抗氧化能力

已经探索了含有 2,6-二甲氧基苯酚的新衍生物的抗氧化能力。这些研究涉及由 4-氨基-1,2,4-三唑与取代的羟基苯甲醛反应合成的席夫碱,并评估它们的自由基清除能力,表明它们作为有效抗氧化剂的潜力 (Hussain,2016)。

抗癌评估

此外,已经针对一组源自各种癌症类型的 60 个细胞系评估了一些衍生物的抗癌活性。这些研究有助于了解这些化合物在癌症治疗中的治疗潜力 (Bekircan 等人,2008)。

有关详细信息和详细的研究见解,可以探索以下参考文献:

- (Pillai 等人,2019)

- (Bektaş 等人,2010)

- (Hussain,2016)

- (Bekircan 等人,2008)

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-4-26-15-8-6-5-7-14(15)12-20-23-18(21-22-19(23)27)13-9-10-16(24-2)17(11-13)25-3/h5-12H,4H2,1-3H3,(H,22,27)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCICUDQNUNKNKW-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)

![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)

![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)

![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)

![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)

![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)